Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester
Overview
Description
Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester is a chemical compound used in scientific research. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been extensively studied. Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Scientific Research Applications
1. Structural Analysis and Molecular Modeling
Benzo[b]thiophene derivatives, including those similar to Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester, have been studied for their unique packing structures influenced by intermolecular forces and functional group effects. These compounds exhibit variations in torsion angles attributed to π−π interactions between aromatic rings, which are significant in understanding their solid-state structures (Bettencourt‐Dias et al., 2005).
2. Photovoltaic and Electrochemical Applications
- Benzo[b]thiophene derivatives have been employed in organic photovoltaic devices. Their presence in the benzo[b]thiophene series enhances yields and lowers heating times in palladium-catalysed amination reactions, indicating their potential in improving solar cell efficiencies (Queiroz et al., 2004).
- They are also used in synthesizing fluorescent compounds for amino acids determination, suggesting their applicability in biochemical analysis (El‐Borai & Rizk, 2009).
- Additionally, these compounds have shown promising results in enhancing the performance and stability of organic bulk heterojunction solar cells (Chen et al., 2014).
3. Synthesis and Transformations in Organic Chemistry
- The synthesis and transformations of thiophene derivatives, similar to Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester, have been explored for generating various organic compounds. These processes have led to the creation of new compounds with potential applications in medicinal chemistry and materials science (El-Ahl et al., 2003).
Mechanism of Action
Mode of Action
The exact mode of action of Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester is currently unknown due to the lack of specific studies on this compound. It is known that thiophene derivatives can interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is soluble in ethanol, acetone, and chloroform, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester. Additionally, the compound should be stored in cool, dry conditions in well-sealed containers to maintain its stability .
properties
IUPAC Name |
2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c1-2-16-12(15)10-5-7-3-4-8(11(13)14)6-9(7)17-10/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGXHYTXEBBFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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